

The chemical structure and properties of Methacryloyl-CoA

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Compound of Interest

Compound Name: Methacryloyl-CoA

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Methacryloyl-CoA: A Comprehensive Technical Guide

Methacryloyl-coenzyme A (**Methacryloyl-CoA**) is a pivotal intermediate in the catabolism of the branched-chain amino acid valine.^{[1][2]} Its significance extends to various metabolic and disease pathways, making it a molecule of considerable interest to researchers in biochemistry, metabolism, and drug development. This guide provides an in-depth overview of its chemical structure, properties, metabolic role, and relevant experimental methodologies.

Chemical Structure and Physicochemical Properties

Methacryloyl-CoA is an acyl-CoA derivative formed by the condensation of methacrylic acid and coenzyme A.^[3] This structure imparts specific chemical reactivity, particularly its high reactivity with free thiol compounds.^{[1][4]}

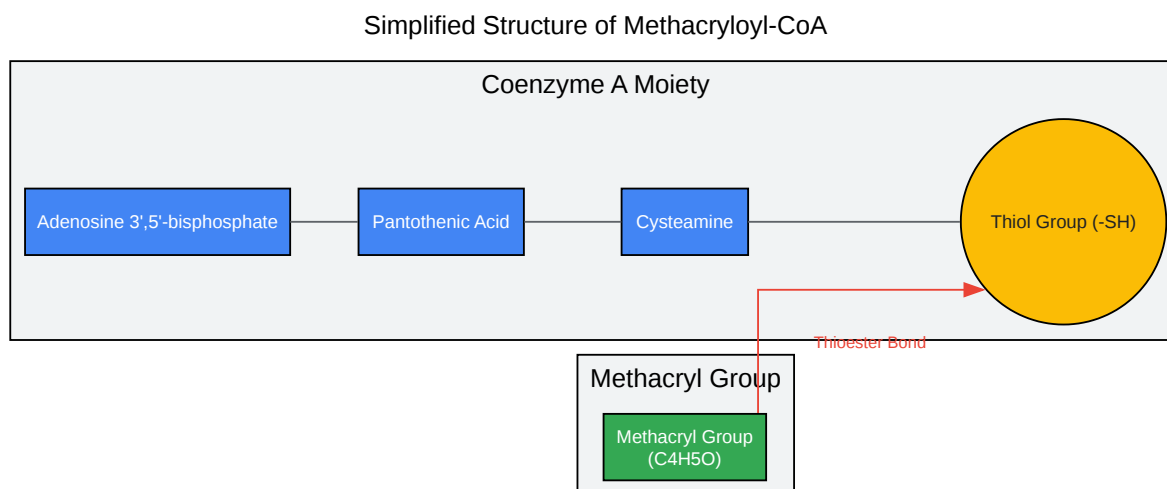
Table 1: Chemical Identifiers for **Methacryloyl-CoA**

Identifier	Value
Chemical Formula	C25H40N7O17P3S[1][4]
IUPAC Name	S-[2-[3-[[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl]2-methylprop-2-enethioate[3]
InChI Key	NPALUEYCDZWBOV-NDZSKPAWSA-N[4]
SMILES	<chem>CC(=C)C(=O)SCCNC(=O)CCNC(=O)--INVALID-LINK--C(C)(C)COP(O)(=O)OP(O)(=O)OC[C@H]1O--INVALID-LINK--[C@@H]1OP(O)(O)=O">C@HN1C=NC2=C1N=CN=C2N[4]</chem>
CAS Number	6008-91-9[1][4]

Table 2: Physicochemical Properties of **Methacryloyl-CoA**

Property	Value	Source
Average Molecular Weight	835.608 g/mol	[1][4]
Monoisotopic Molecular Weight	835.141423115 g/mol	[1][4]
Physical State	Solid	[3]
Water Solubility (Predicted)	4.11 g/L	[5]
logP (Predicted)	-4.5	[5][6]
pKa (Strongest Acidic, Predicted)	0.82	[5][6]
pKa (Strongest Basic, Predicted)	4.01	[5][6]

Note: Experimental values for properties such as melting point and boiling point are not readily available.[4]



Simplified diagram of **Methacryloyl-CoA**'s core components.

Metabolic Significance

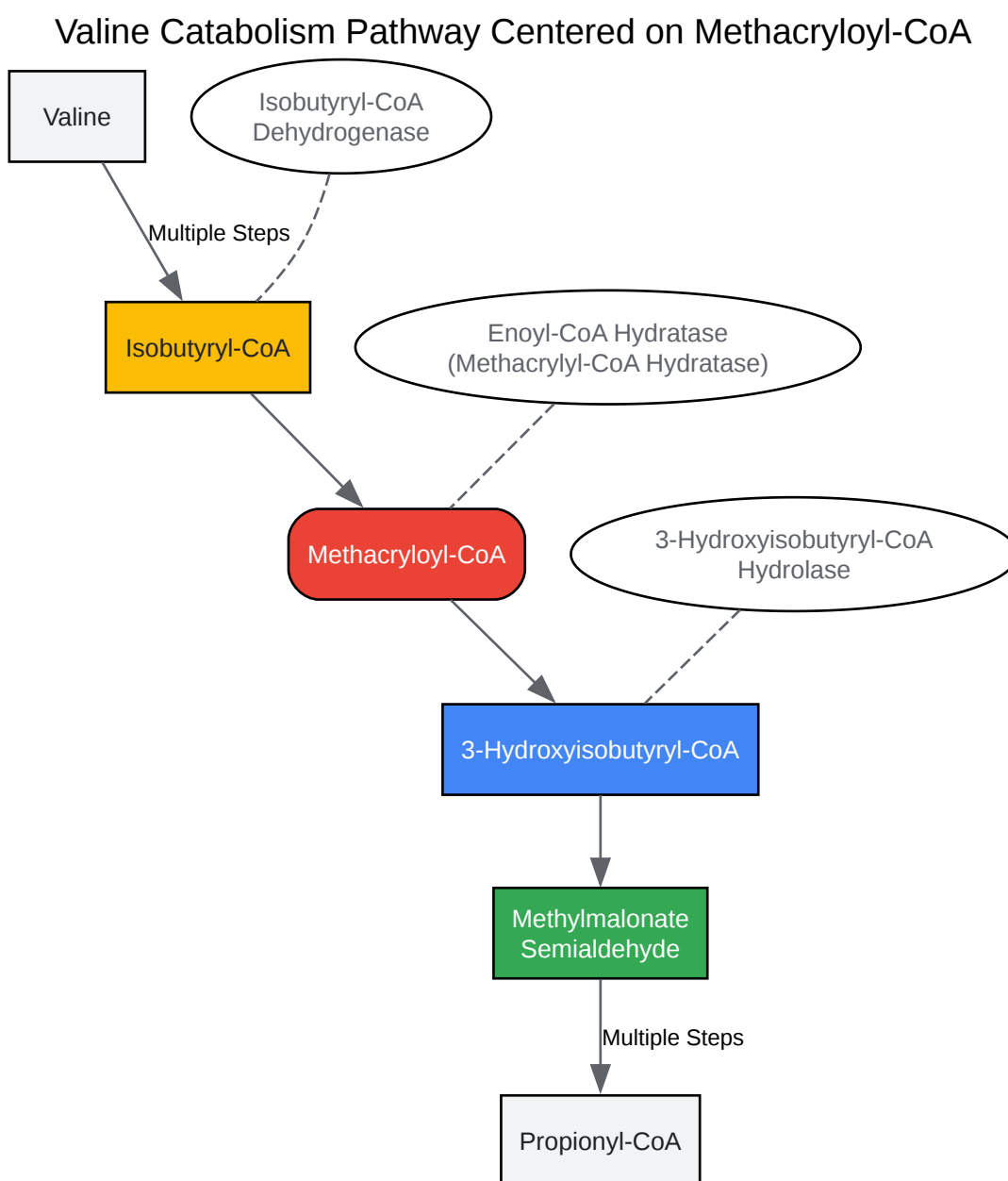
Methacryloyl-CoA is a key intermediate in the degradation pathway of valine, and also features in leucine and isoleucine metabolism.[1][4] It is formed from isobutyryl-CoA and is subsequently hydrated to 3-hydroxyisobutyryl-CoA. The enzymes responsible for its metabolism are critical for preventing the accumulation of this potentially toxic compound.[7]

Key Metabolic Reactions:

- Formation: Isobutyryl-CoA is dehydrogenated by isobutyryl-CoA dehydrogenase to form **Methacryloyl-CoA**.
- Hydration: **Methacryloyl-CoA** is converted to 3-hydroxyisobutyryl-CoA by the enzyme enoyl-CoA hydratase (also known as methacrylyl-CoA hydratase).[7]

- Hydrolysis: The subsequent intermediate, 3-hydroxyisobutyryl-CoA, is acted upon by 3-hydroxyisobutyryl-CoA hydrolase.[7]

Dysfunction in these enzymes can lead to an accumulation of **Methacryloyl-CoA** and related metabolites, which is associated with several metabolic disorders, including 3-hydroxyisobutyric aciduria and methylmalonate semialdehyde dehydrogenase deficiency.[4] In liver diseases such as cirrhosis and hepatocellular carcinoma, the activities of methacrylyl-CoA hydratase and 3-hydroxyisobutyryl-CoA hydrolase are significantly reduced, impairing the detoxification of **Methacryloyl-CoA**. [7]



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Core segment of the Valine degradation pathway.

Experimental Protocols & Methodologies

The study and application of **Methacryloyl-CoA** often require its synthesis and subsequent analysis. Both enzymatic and chemical synthesis routes have been explored.

A common method for producing **Methacryloyl-CoA** is through the enzymatic conversion of 3-hydroxyisobutyryl-CoA.[\[8\]](#)[\[9\]](#)

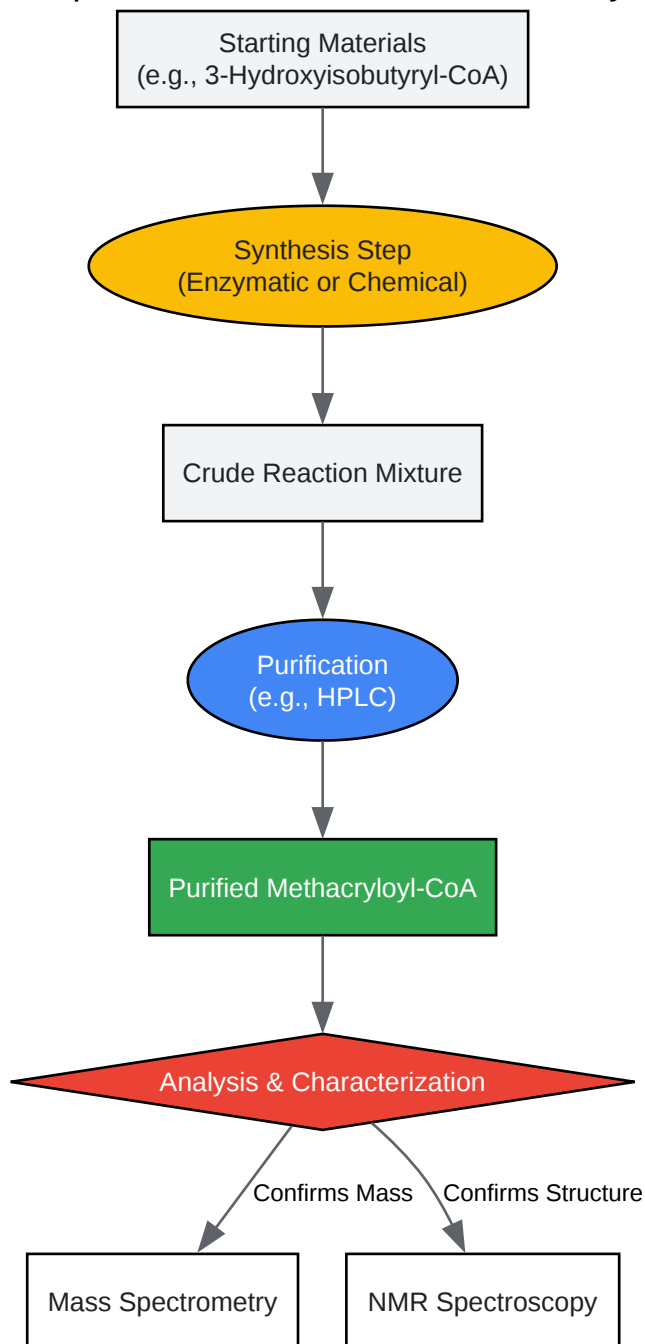
- Principle: This method utilizes an enzyme with dehydratase activity to remove a water molecule from 3-hydroxyisobutyryl-CoA, yielding **Methacryloyl-CoA**.[\[9\]](#)
- Enzyme Source: Dehydratases derived from microorganisms such as *Pseudomonas* or *Rhodococcus* have been shown to be effective.[\[8\]](#)[\[9\]](#)
- Reaction Conditions:
 - Substrate: 3-hydroxyisobutyryl-CoA solution prepared in an aqueous medium (e.g., buffer).[\[9\]](#)
 - pH: The reaction is typically carried out in a pH range of 4.0 to 10.0.[\[8\]](#)[\[9\]](#)
 - Temperature: The optimal temperature range is between 5°C and 80°C.[\[8\]](#)[\[9\]](#)
 - Duration: Reaction times can vary from 1 minute to 1 week, depending on the desired conversion rate.[\[8\]](#)[\[9\]](#)
- Yield: This method can achieve a conversion rate of 50% or higher.[\[8\]](#)[\[9\]](#)

While less detailed in the provided context, chemical synthesis of **Methacryloyl-CoA** is also possible. One publication outlines a method involving acrylates and Coenzyme A.[\[10\]](#) The general principle involves activating methacrylic acid, for instance by converting it to methacryloyl chloride, and then reacting it with the thiol group of coenzyme A.[\[11\]](#)

The characterization and quantification of **Methacryloyl-CoA** typically involve standard analytical chemistry techniques:

- Chromatography: High-Performance Liquid Chromatography (HPLC) is used for the separation and purification of **Methacryloyl-CoA** from reaction mixtures.[\[10\]](#)
- Mass Spectrometry: Electrospray Ionization Mass Spectrometry (ESI-MS) is employed for accurate mass determination and structural confirmation.[\[10\]](#)
- Spectroscopy: Magnetic Resonance Spectroscopy (NMR) provides detailed structural elucidation.[\[10\]](#)

General Experimental Workflow for Methacryloyl-CoA



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Workflow for **Methacryloyl-CoA** synthesis and analysis.

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